![molecular formula C20H23NO5S B2966160 N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1448035-70-8](/img/structure/B2966160.png)
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide
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Overview
Description
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as BIFE, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BIFE is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
Scientific Research Applications
Photodynamic Therapy Applications
A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including Schiff base-containing units, highlighted their potential in photodynamic therapy (PDT). These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitization mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antioxidant Activities
Functionalized benzofuran and benzenesulfonamide derivatives have shown significant antimicrobial and antioxidant activities. A study synthesized a new class of these compounds and found that certain analogs exhibited excellent antimicrobial activity, with others displaying potent antioxidant efficacy compared to standard antioxidants like butylated hydroxy anisole (BHA) (Rangaswamy, Kumar, Harini, & Naik, 2017).
Antifungal Properties
Research into novel azetidin-2-ones containing benzenesulfonamide groups demonstrated potent antifungal activity against Aspergillus niger & Aspergillus flavus. These studies indicate a significant structure-activity relationship, suggesting that modifications to the benzofuran and benzenesulfonamide frameworks can lead to enhanced bioactivity (Gupta & Halve, 2015).
Biochemical Evaluation for Medical Applications
Compounds with a benzofuran core structure have been evaluated for their bioactivity, including their potential as carbonic anhydrase inhibitors. Such studies contribute to the understanding of these compounds in developing therapeutic agents, indicating their versatility and potential for customization for specific biochemical targets (Gul et al., 2016).
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, the targets of this compound could be related to these biological activities.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Given the biological activities associated with benzofuran compounds, the pathways could be related to cell growth (in the case of anti-tumor activity), bacterial growth (for antibacterial activity), oxidative stress responses (for anti-oxidative activity), and viral replication (for anti-viral activity) .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anti-tumor activity, it could lead to the death of cancer cells .
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-25-17-8-6-15(7-9-17)11-13-27(23,24)21-12-10-18(22)20-14-16-4-2-3-5-19(16)26-20/h2-9,14,18,21-22H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVLOAJRRVYVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide |
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